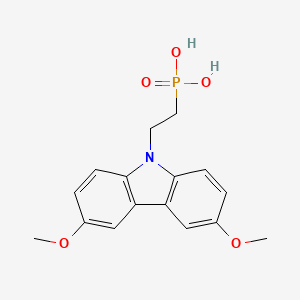

(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid”, also known as DMEPA, is an organic compound with a unique chemical structure. It is a phosphonic acid, a type of organic acid containing a phosphorus atom attached to an oxygen atom .

Synthesis Analysis

The synthesis of this compound usually involves multiple steps. One possible method is to use phosphorus oxidation to convert it into phosphonic acid, and then react with a functionalized carbazole group to form the target product .Molecular Structure Analysis

The molecular formula of this compound is C16H18NO5P . It is a phosphonic acid derivative with a carbazole group that has been functionalized with two methoxy groups .Chemical Reactions Analysis

This compound is often used as a catalyst or ligand in organic synthesis reactions. It can play an important role in some reactions for synthesizing organic compounds .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal at room temperature . The predicted boiling point is 538.9±60.0 °C, and the predicted density is 1.40±0.1 g/cm3 .Scientific Research Applications

Perovskite Solar Cells

MeO-2PACz is used in perovskite solar cells (PSCs) as a selective contact to improve efficiency and stability . The unique molecular structure of self-assembled molecules (SAMs) like MeO-2PACz allows for precise design of its components to achieve desirable energy levels and molecular dipoles to facilitate charge transfer . This results in high performance PSCs with low material consumption, longer lifetimes, and reduced interfacial non-radiative recombination .

Photoluminescence Lifetime

MeO-2PACz has been studied for its photoluminescence (PL) lifetime decay in the interface between SAM and the perovskite film . Specifically, MeO-2PACz allows for PL decay times of over 650 ns .

Vacuum-Deposited Perovskite Solar Cells

MeO-2PACz is used as a hole-transporting material in vacuum-deposited wide-bandgap perovskite for all-perovskite tandem solar cells . It helps reduce nonradiative losses, resulting in efficiencies of 17.8% in solar cells based on vacuum-deposited perovskites with a bandgap of 1.76 eV .

Stabilizing Black-Phase FAPbI3

MeO-2PACz is the optimal substrate for stabilizing black-phase FAPbI3 . When employed in inverted-structured PSCs, it shows the best photovoltaic performance with an impressive power conversion efficiency (PCE) of 22.13% .

Mixed Self-Assembled Hole Transport Layer

A mixed self-assembled hole transport layer with MeO-2PACz and [4-(3,6-Dimethoxy-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) can simultaneously improve the efficiency and stability of PSCs .

Reducing Nonradiative Recombination

MeO-2PACz is used to reduce nonradiative recombination caused by MACl residues, which limits the PCE due to low open-circuit voltage .

Mechanism of Action

Target of Action

MeO-2PACz, also known as (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, is primarily used in the field of solar energy. Its primary targets are the photoactive layers in perovskite or polymer solar cells . It acts as an interface between indium tin oxide (ITO), or other metal oxides, and the photoactive layer .

Mode of Action

MeO-2PACz is a self-assembled monolayer (SAM) material . It forms a monolayer on the surface of the substrate through a reaction between its phosphonic acid group and the hydroxyl groups on the surface of the substrate . The unique molecular structure of MeO-2PACz allows for precise tuning of its components to achieve desirable energy levels and molecular dipoles, facilitating charge transfer .

Biochemical Pathways

In the context of solar cells, the biochemical pathways refer to the charge dynamics within the cell. MeO-2PACz plays a crucial role in these dynamics. It helps avoid detrimental effects due to interfacial charge recombination and/or poor charge extraction, which are key to achieving high-performance devices .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug, in the context of MeO-2PACz, it’s more relevant to discuss its deposition and distribution on the substrate. MeO-2PACz is typically dissolved in solvents like IPA, DMF, ethanol, or THF and then deposited onto the substrate surface via spin-coating . After annealing, the substrate is washed and annealed again to afford the MeO-2PACz self-assembled monolayer .

Result of Action

The application of MeO-2PACz as a selective contact in perovskite solar cells has shown improved device performance . Specifically, it has been reported that MeO-2PACz allows for photoluminescence decay times of over 650 ns . When employed in inverted-structured perovskite solar cells, MeO-2PACz shows impressive photovoltaic performance, with a power conversion efficiency (PCE) of 22.13% .

Action Environment

The action of MeO-2PACz can be influenced by environmental factors. For instance, the presence of an intermediate layer of nickel oxide (NiO) between ITO and MeO-2PACz improves the surface coverage and homogeneity of the SAM . This leads to a higher shunt resistance in the device, compared to devices with SAM directly processed on ITO . Furthermore, the use of co-solvents can help dissolve the MeO-2PACz SAMs, leading to a more homogeneous distribution of molecules on the metal oxide area .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,6-dimethoxycarbazol-9-yl)ethylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18NO5P/c1-21-11-3-5-15-13(9-11)14-10-12(22-2)4-6-16(14)17(15)7-8-23(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOYECJFQJFYLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)CCP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid | |

CAS RN |

2377770-18-6 |

Source

|

| Record name | MeO-2PACz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2830349.png)

![3-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2830352.png)

![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2830357.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2830360.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2830362.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2830368.png)

![2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2830370.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)isobutyramide](/img/structure/B2830372.png)